

# Application Note: Measuring Acetyl-CoA Carboxylase (ACC) Inhibition with Firsocostat

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for measuring the inhibition of Acetyl-CoA Carboxylase (ACC) by **Firsocostat** (GS-0976). **Firsocostat** is a potent, liver-directed, allosteric inhibitor of both ACC isoforms, ACC1 and ACC2, making it a key therapeutic candidate for non-alcoholic steatohepatitis (NASH). The following sections detail the mechanism of action, summarize key quantitative data, and provide step-by-step protocols for biochemical and cell-based assays to accurately assess the inhibitory activity of **Firsocostat**.

### Introduction to ACC and Firsocostat

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the de novo lipogenesis (DNL) pathway.[2][3] In mammals, two isoforms of ACC exist:

- ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. It provides malonyl-CoA for the synthesis of fatty acids.[4][5]
- ACC2: Found on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4] This inhibition blocks the transport of fatty acids into the mitochondria, thereby regulating fatty acid β-oxidation.[6]



Due to its central role in lipid metabolism, ACC is a significant therapeutic target for metabolic diseases, including non-alcoholic steatohepatitis (NASH).[2][6]

**Firsocostat** (also known as GS-0976 or ND-630) is a small molecule, allosteric inhibitor that targets both ACC1 and ACC2.[6][7] It binds to the biotin carboxylase (BC) domain, preventing the dimerization required for enzyme activity.[6][8] Its liver-directed biodistribution makes it a focused agent for treating NASH.[6]

## **Mechanism of Action and Signaling Pathway**

**Firsocostat** acts as an allosteric inhibitor, binding to a hydrophilic pocket in the BC domain of ACC. This binding prevents the dimerization of ACC monomers, which is essential for their catalytic activity.[6][8] The inhibition of ACC1 reduces the production of malonyl-CoA in the cytosol, thereby decreasing the substrate available for DNL. The inhibition of ACC2 also lowers malonyl-CoA levels, but at the mitochondrial membrane, which relieves the inhibition of CPT1 and promotes fatty acid oxidation.[2][6]





Click to download full resolution via product page

**Caption: Firsocostat** inhibits ACC1 and ACC2, reducing DNL and increasing FAO.

## **Quantitative Data Summary**

The inhibitory potency of **Firsocostat** has been characterized in various biochemical and cellular assays. The key quantitative parameters are summarized below.

Table 1: Biochemical Inhibitory Potency of Firsocostat

| Target     | Assay Type                | IC50 Value | Reference |
|------------|---------------------------|------------|-----------|
| Human ACC1 | Cell-free enzymatic assay | 2.1 nM     | [9]       |
| Human ACC2 | Cell-free enzymatic assay | 6.1 nM     | [9]       |
| Human ACC1 | Cell-free enzymatic assay | 3.0 nM     | [10]      |

| Human ACC2 | Cell-free enzymatic assay | 8.0 nM |[10] |

Table 2: Cellular and In Vivo Efficacy of Firsocostat

| Model System             | Assay                                              | Metric       | Value                  | Reference |
|--------------------------|----------------------------------------------------|--------------|------------------------|-----------|
| HepG2 Cells              | [ <sup>14</sup> C]-acetate<br>incorporation        | EC50         | 66 nM                  | [9]       |
| C2C12 Cells              | [ <sup>14</sup> C]-palmitate<br>oxidation          | -            | Stimulated oxidation   | [6]       |
| Overweight/Obes<br>e Men | DNL<br>measurement via<br>stable isotope<br>tracer | % Inhibition | 70% (at 20 mg<br>dose) | [6]       |



| NASH Patients | MRI-PDFF | Relative reduction in liver fat | 29% (at 20 mg/day for 12 weeks) |[3][6] |

## **Experimental Protocols**

Two primary methods are detailed below for assessing ACC inhibition by **Firsocostat**: a direct biochemical assay measuring enzyme activity and a cell-based assay measuring a downstream metabolic process.

## Protocol 1: Biochemical ACC Activity Assay (Luminescent)

This protocol measures the amount of ADP produced from the ACC-catalyzed reaction, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay system is a common method for this purpose.[11][12]

Principle: ACC converts Acetyl-CoA, Bicarbonate, and ATP into Malonyl-CoA, ADP, and phosphate. The ADP produced is converted back to ATP by the ADP-Glo™ Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light. Lower light output corresponds to higher ACC inhibition.





Click to download full resolution via product page

Caption: Workflow for the luminescent biochemical ACC inhibition assay.

#### Materials:

- Recombinant human ACC1 or ACC2 enzyme[13]
- Firsocostat
- 5x ACC Assay Buffer[13]
- ATP solution (500 μM)[13]
- Acetyl-CoA solution (2 mM)[13]
- Sodium Bicarbonate (1 M)[13]



- ADP-Glo™ Kinase Assay Kit
- White, opaque 96-well or 384-well plates
- Luminometer

#### Methodology:

- Reagent Preparation:
  - Thaw all reagents on ice.
  - Prepare a 1x ACC Assay Buffer by diluting the 5x stock with ultrapure water.
  - Prepare serial dilutions of Firsocostat in 1x Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a DMSO-only vehicle control.
  - Prepare the ACC enzyme solution by diluting the stock enzyme to the desired concentration in 1x Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal.
- Reaction Setup (96-well plate format):
  - Add 5 μL of each Firsocostat dilution or vehicle control to the appropriate wells.
  - Add 10 μL of the diluted ACC enzyme solution to each well.
  - Mix gently and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
  - Prepare a Substrate Master Mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x Assay Buffer.
  - $\circ$  Add 10  $\mu$ L of the Substrate Master Mix to each well to start the reaction. The final reaction volume is 25  $\mu$ L.



- Mix the plate gently and incubate at 30°C for 60 minutes.
- Signal Detection:
  - Add 25 μL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.
  - $\circ$  Add 50  $\mu$ L of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP to ATP and catalyzes the luciferase reaction.
  - Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition:
  - Measure the luminescence of each well using a plate-reading luminometer.

## Protocol 2: Cell-Based De Novo Lipogenesis Assay (Radiolabeled)

This protocol measures the effect of **Firsocostat** on DNL in a cellular context by quantifying the incorporation of radiolabeled acetate into newly synthesized fatty acids.[6]

Principle: Cultured cells, such as the human hepatoma cell line HepG2, are treated with **Firsocostat**.[6] Radiolabeled [14C]-acetate is then added to the culture medium. The cells take up the acetate, convert it to acetyl-CoA, and incorporate it into fatty acids via the DNL pathway. The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting. A decrease in radioactivity indicates inhibition of DNL.





Click to download full resolution via product page

Caption: Workflow for the cell-based [14C]-acetate incorporation assay.

#### Materials:

- HepG2 cells (or other relevant cell line)
- Cell culture medium and supplements
- Firsocostat
- [14C]-Sodium Acetate[14]
- Phosphate-Buffered Saline (PBS)
- Saponification solution (e.g., 30% KOH)



- Strong acid (e.g., 12 N HCl)
- Organic solvent for extraction (e.g., petroleum ether or hexane)[15]
- Scintillation fluid
- Liquid scintillation counter

#### Methodology:

- Cell Culture:
  - Seed HepG2 cells in 12-well or 24-well plates and culture until they reach approximately 80-90% confluency.
- Inhibitor Treatment:
  - Prepare dilutions of Firsocostat in the cell culture medium.
  - Aspirate the old medium from the cells and replace it with the medium containing
     Firsocostat or a vehicle control (DMSO).
  - Pre-incubate the cells with the inhibitor for 1-2 hours.
- Radiolabeling:
  - Add [ $^{14}$ C]-acetate to each well to a final concentration of  $\sim 1 \,\mu$ Ci/mL.
  - Incubate the cells for 4 hours at 37°C in a CO<sub>2</sub> incubator.
- Lipid Extraction:
  - Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.
  - Lyse the cells by adding a saponification solution (e.g., 1 mL of 30% KOH) and heat at 70°C for 1-2 hours to hydrolyze the fatty acid esters.[15]
  - Cool the samples to room temperature and acidify with a strong acid (e.g., 200 μL of 12 N
     HCl) to protonate the fatty acids.[15]



- Extract the fatty acids by adding an organic solvent (e.g., 2 x 2 mL of hexane), vortexing vigorously, and collecting the upper organic phase.
- Data Acquisition:
  - Evaporate the organic solvent to dryness.
  - Re-dissolve the lipid residue in scintillation fluid.
  - Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

## **Alternative Method: Mass Spectrometry-Based Assays**

For high-throughput screening (HTS), mass spectrometry (MS) offers a label-free, direct method for measuring ACC activity.[16][17] Systems like the Agilent RapidFire/MS can directly measure the conversion of the substrate (acetyl-CoA) to the product (malonyl-CoA).[16] This approach avoids interference from colored or fluorescent compounds and eliminates the need for radioactive materials, making it highly efficient for large-scale drug discovery campaigns. [17][18]

## **Data Analysis and Interpretation**

- Biochemical Assay: The raw luminescence data (RLU) is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the **Firsocostat** concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC50 value, which represents the concentration of **Firsocostat** required to inhibit 50% of the ACC activity.
- Cell-Based Assay: The raw CPM data is normalized to the protein content of the cell lysate to
  account for any differences in cell number. The results are expressed as a percentage of the
  vehicle control. The data can be used to generate a dose-response curve and calculate the
  EC<sub>50</sub> value, representing the effective concentration of Firsocostat that inhibits DNL by 50%
  in a cellular environment.

### Conclusion

The protocols described in this application note provide robust and reliable methods for quantifying the inhibitory effect of **Firsocostat** on ACC. The luminescent biochemical assay is



ideal for determining direct enzyme inhibition and calculating IC<sub>50</sub> values, suitable for HTS and mechanistic studies. The cell-based radiolabeling assay provides critical information on the inhibitor's efficacy in a physiological context, measuring its impact on the downstream DNL pathway. Together, these methods are essential tools for researchers and drug developers working to characterize ACC inhibitors like **Firsocostat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acetyl-CoA carboxylase Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) | Semantic Scholar [semanticscholar.org]
- 4. Acetyl-CoA Carboxylases and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Carboxylases and Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PMC [pmc.ncbi.nlm.nih.gov]
- 7. Firsocostat Wikipedia [en.wikipedia.org]
- 8. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of acetyl-CoA carboxylase (ACC) by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]



- 14. revvity.com [revvity.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. agilent.com [agilent.com]
- 17. Mass spectrometry in high-throughput screening: a case study on acetyl-coenzyme a carboxylase using RapidFire--mass spectrometry (RF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Measuring Acetyl-CoA Carboxylase (ACC) Inhibition with Firsocostat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609510#measuring-acc-inhibition-with-firsocostat-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com